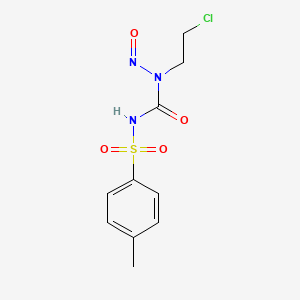

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-

CAS No.: 33024-34-9

Cat. No.: VC18701764

Molecular Formula: C10H12ClN3O4S

Molecular Weight: 305.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33024-34-9 |

|---|---|

| Molecular Formula | C10H12ClN3O4S |

| Molecular Weight | 305.74 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |

| Standard InChI | InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |

| Standard InChI Key | OJNXBFXPODIQKI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a urea backbone substituted with three functional groups:

-

A 2-chloroethyl chain at position 1, contributing alkylating potential.

-

A nitroso group (-NO) at position 1, enabling redox reactivity.

-

A p-tolylsulfonyl group at position 3, enhancing stability and influencing solubility .

The IUPAC name, 1-(2-chloroethyl)-1-nitroso-3-[(4-methylphenyl)sulfonyl]urea, reflects this arrangement .

Physicochemical Characteristics

Calculated and experimental properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 724.95 K (451.8°C) | Joback method |

| logP (Octanol/Water) | 1.616 | Crippen method |

| Molar Volume | 201.41 mL/mol | McGowan method |

| Enthalpy of Formation | -653.53 kJ/mol (gas) | Joback method |

The nitroso group confers thermal instability, necessitating storage at low temperatures.

Synthesis and Mechanistic Insights

Synthetic Pathways

The compound is synthesized via multi-step reactions:

-

Amidation: p-Toluenesulfonyl chloride reacts with 2-chloroethylamine to form 1-(2-chloroethyl)-3-(p-tolylsulfonyl)urea .

-

Nitrosation: Sodium nitrite (NaNO₂) in acidic media introduces the nitroso group at position 1 .

Key conditions include:

-

Temperature control (0–5°C) to prevent premature decomposition .

-

Use of acetic acid and hydrochloric acid as solvents and catalysts .

Reaction Mechanism

The nitroso group participates in DNA alkylation, where the chloroethyl moiety forms covalent bonds with guanine residues, inducing crosslinks and apoptosis . This mechanism parallels other nitrosoureas like carmustine, which are clinically used in glioma therapy .

| Parameter | Value | Model |

|---|---|---|

| Acute Toxicity (LD₁₀) | 336 mg/kg | Mouse (IP) |

| Mutagenicity | Suspected | Ames test (analogs) |

Applications and Future Directions

Oncology

As a DNA alkylator, the compound could supplement regimens for glioblastoma multiforme, where nitrosoureas like temozolomide are first-line . Synergy with radiation therapy warrants exploration.

Chemical Synthesis

The p-tolylsulfonyl group stabilizes intermediates in diazomethane precursor synthesis, aiding pharmaceutical manufacturing .

Research Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume